Mycobactin-IN-2
Overview
Description
Mycobactin-IN-2 is a synthetic analogue of mycobactin, a siderophore produced by mycobacteria to acquire iron from the environment. This compound has garnered significant interest due to its potential applications in combating mycobacterial infections, particularly tuberculosis. This compound mimics the iron-chelating properties of natural mycobactins, making it a valuable tool in both research and therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycobactin-IN-2 involves several key steps, starting with the preparation of the core structure, which is typically a hydroxyphenyl-oxazoline framework. The synthetic route includes:
Formation of the oxazoline ring: This step involves the reaction of a hydroxyphenyl compound with an appropriate amine under acidic conditions to form the oxazoline ring.
Functionalization: The oxazoline ring is then functionalized with various side chains to mimic the natural structure of mycobactin. This step often involves the use of protecting groups and selective deprotection to achieve the desired functional groups.
Iron chelation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography, crystallization, or recrystallization to obtain high-purity this compound.
Quality control: Rigorous quality control measures, including spectroscopic and chromatographic analyses, ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Mycobactin-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its iron-binding properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Mycobactin-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iron chelation and siderophore activity.
Biology: Investigated for its role in iron acquisition by mycobacteria and its potential to inhibit mycobacterial growth.
Medicine: Explored as a potential therapeutic agent for treating mycobacterial infections, particularly tuberculosis.
Industry: Utilized in the development of new antimicrobial agents and as a tool for studying iron metabolism in various organisms
Mechanism of Action
Mycobactin-IN-2 exerts its effects by mimicking the natural siderophores produced by mycobacteria. It binds to iron with high affinity, sequestering the metal and depriving mycobacteria of this essential nutrient. This iron-chelation mechanism disrupts the iron homeostasis in mycobacteria, inhibiting their growth and survival. The compound targets the iron acquisition pathways and siderophore receptors in mycobacteria, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Mycobactin J: A natural siderophore produced by mycobacteria with similar iron-chelating properties.
Carboxymycobactin: Another natural siderophore with a slightly different structure but similar function.
Desferrioxamine: A synthetic iron chelator used in clinical settings for treating iron overload
Uniqueness
Mycobactin-IN-2 is unique due to its synthetic origin and tailored structure, which allows for specific modifications to enhance its activity and selectivity. Unlike natural siderophores, this compound can be designed to have improved pharmacokinetic properties and reduced toxicity, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSOKDMOVPQBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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